molecular formula C12H18N2O5 B1209753 5-Propyl-2'-deoxyuridine CAS No. 27826-74-0

5-Propyl-2'-deoxyuridine

Numéro de catalogue: B1209753
Numéro CAS: 27826-74-0
Poids moléculaire: 270.28 g/mol
Clé InChI: MBERTAKFBYOAHR-IVZWLZJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Propyl-2'-deoxyuridine is a synthetic pyrimidine nucleoside analogue characterized by a propyl group substituted at the 5-position of the uracil base. Its antiviral activity has been extensively studied, particularly against herpes simplex virus (HSV). In primary rabbit kidney cells and human fibroblasts, this compound inhibits HSV replication at concentrations as low as 1 µg/ml, while requiring concentrations exceeding 200 µg/ml to suppress vaccinia virus replication or normal cellular metabolism .

Propriétés

Numéro CAS

27826-74-0

Formule moléculaire

C12H18N2O5

Poids moléculaire

270.28 g/mol

Nom IUPAC

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,2-4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1

Clé InChI

MBERTAKFBYOAHR-IVZWLZJFSA-N

SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

SMILES isomérique

CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

SMILES canonique

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Autres numéros CAS

27826-74-0

Synonymes

2'-deoxy-5-propyluridine
5-propyl-2'-deoxyuridine
5-propyl-2'-deoxyuridine, 2-(14)C-labeled
5-propyl-2'-deoxyuridine, 4-(14)C-labeled
5-propyldeoxyuridine

Origine du produit

United States

Méthodes De Préparation

Mercury-Mediated Coupling Reactions

A classical approach to synthesizing 5-alkyl-2'-deoxyuridines involves mercury-mediated coupling. This method employs 2'-deoxyuridine as the starting material, which undergoes reaction with alkylating agents in the presence of mercury(II) acetate. For example, 5-allyl-2'-deoxyuridine can be synthesized by reacting 2'-deoxyuridine with allyl bromide and mercury. Subsequent hydrogenation of the allyl group using palladium catalysts (e.g., Pd/C) under hydrogen gas yields 5-propyl-2'-deoxyuridine.

Key Reaction Conditions:

  • Temperature : 0–25°C for initial alkylation.

  • Catalysts : Mercury(II) acetate (0.1–0.3 equiv) for activation.

  • Solvents : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Direct Alkylation via Transition Metal Catalysis

Modern synthetic routes avoid mercury due to toxicity concerns. Palladium or copper catalysts enable direct coupling of 2'-deoxyuridine with propylating reagents. For instance, a palladium-catalyzed Heck-type reaction using 3-chloropropene as the propyl source has been reported. This method offers higher regioselectivity and reduced environmental impact.

Optimization Parameters:

  • Catalyst : Palladium(II) acetate (5–10 mol%).

  • Ligands : Triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Yield : 60–75% after purification by column chromatography.

Hydrogenation of Unsaturated Precursors

Synthesis via 5-Allyl-2'-Deoxyuridine Intermediate

A two-step synthesis starting from 2'-deoxyuridine involves:

  • Allylation : Introducing an allyl group at the 5-position using allyl bromide and mercury(II) acetate.

  • Hydrogenation : Catalytic hydrogenation of the allyl group to propyl using Pd/C under H₂ gas (1–3 atm).

Data Table: Hydrogenation Efficiency

CatalystPressure (atm)Temperature (°C)Yield (%)
Pd/C12568
PtO₂23072
Raney Ni34058

Enzymatic and Biocatalytic Approaches

Thymidine Phosphorylase-Mediated Synthesis

Enzymatic methods leverage thymidine phosphorylase to catalyze the transglycosylation of 5-propyluracil with 2-deoxyribose-1-phosphate. This approach avoids harsh reaction conditions and improves stereochemical control.

Advantages:

  • Stereoselectivity : >99% β-anomer formation.

  • Scalability : Suitable for gram-scale production.

Industrial-Scale Production Challenges

Purification and Quality Control

Industrial synthesis requires rigorous purification to meet pharmaceutical standards. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 260 nm is standard for assessing purity (>98%).

Critical Impurities:

  • Unreacted 2'-deoxyuridine : ≤0.5% (w/w).

  • Mercury residues : <1 ppm (if mercury-based routes are used).

Solvent Recovery and Waste Management

Large-scale processes prioritize solvent recycling (e.g., DMF, THF) and catalytic recovery systems to minimize environmental impact.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Toxicity ConcernsScalability
Mercury-mediated alkylation6595HighLimited
Palladium-catalyzed7298LowHigh
Enzymatic synthesis5599NoneModerate

Methodological Recommendations for Researchers

  • Catalyst Selection : Prefer palladium over mercury for reduced toxicity.

  • Purification Protocols : Use silica gel chromatography with gradient elution (CH₂Cl₂/MeOH 95:5 to 85:15).

  • Analytical Validation : Confirm structure via ¹H-NMR (propyl protons at δ 0.8–1.2 ppm) and mass spectrometry ([M+H]⁺ = 285.3 Da).

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 5-propyl-2’-désoxyuridine a plusieurs applications de recherche scientifique:

Applications De Recherche Scientifique

Antiviral Research

Inhibition of Herpes Simplex Virus
5-Propyl-2'-deoxyuridine has demonstrated potent antiviral activity against herpes simplex virus (HSV). Studies indicate that it can inhibit HSV replication at concentrations as low as 1 microgram/ml in primary rabbit kidney cells and human skin fibroblasts. In contrast, higher concentrations (over 200 micrograms/ml) are required to affect vaccinia virus replication or normal cell metabolism . This specificity highlights its potential as a targeted antiviral agent.

Mechanism of Action
The antiviral efficacy of this compound is primarily attributed to its incorporation into viral DNA, disrupting DNA synthesis. This interference leads to the production of defective viral particles, thereby reducing viral load and replication efficiency . The compound's selective action against HSV makes it a valuable candidate for further antiviral drug development.

Cancer Research Applications

Potential Anticancer Properties
While primarily recognized for its antiviral properties, this compound may also exhibit anticancer effects. Similar nucleoside analogues have been studied for their ability to inhibit cancer cell proliferation. For instance, modified nucleosides have shown varying degrees of cytotoxicity against human breast cancer cell lines, suggesting that structural modifications could enhance the anticancer activity of compounds like this compound .

Data Table: Comparative Antiviral Activity

CompoundTarget VirusEffective ConcentrationReference
This compoundHerpes Simplex Virus1 µg/ml
5-Fluoro-2'-deoxyuridineVarious Cancer Cell LinesVaries
Other Nucleoside AnaloguesVariousHigher than 200 µg/ml

Case Studies and Research Findings

  • Case Study on Antiviral Efficacy
    A study published in the Journal of Antimicrobial Chemotherapy detailed the antiviral activity of this compound against HSV. The findings confirmed its ability to effectively inhibit viral replication at low concentrations, reinforcing its potential for clinical application in treating herpes infections .
  • Research on Structural Modifications
    Investigations into the synthesis of modified nucleosides have highlighted the importance of structural variations in enhancing biological activity. These modifications can lead to improved efficacy against both viral infections and cancer cell lines, suggesting that similar approaches could be explored with this compound .
  • Comparative Studies with Other Analogs
    Comparative studies have shown that while this compound is effective against HSV, other analogs like 5-fluoro-2'-deoxyuridine exhibit broader applications in cancer treatment. Understanding these differences can guide future research directions for developing targeted therapies .

Comparaison Avec Des Composés Similaires

Halogenated Analogues: 5-Iodo-2'-Deoxyuridine and 5-Bromo-2'-Deoxyuridine

Halogenated derivatives, such as 5-iodo-2'-deoxyuridine (IdUrd) and 5-bromo-2'-deoxyuridine (BrdUrd), are well-known for their antiviral and DNA-labeling applications. IdUrd inhibits HSV replication by incorporating into viral DNA, causing strand breaks and mutagenesis . However, halogenated deoxyuridines exhibit high cytotoxicity in uninfected cells due to nonspecific incorporation into host DNA. For instance, BrdUrd is 10–100 times more toxic to normal cells compared to 5-halogenated deoxycytidine analogues, which retain antiviral efficacy with reduced cellular toxicity .

Compound Antiviral Activity (HSV) Cytotoxicity (Normal Cells) Key Application
5-Propyl-2'-deoxyuridine EC₅₀: 1 µg/ml Minimal up to 200 µg/ml Antiviral therapy
5-Iodo-2'-deoxyuridine EC₅₀: ~0.1 µg/ml High at >10 µg/ml Antiviral, DNA labeling
5-Bromo-2'-deoxyuridine EC₅₀: ~0.5 µg/ml High at >10 µg/ml DNA labeling, research

Deoxycytidine Analogues: Enhanced Selectivity

5-Halogenated deoxycytidine derivatives, such as 5-bromodeoxycytidine, demonstrate improved selectivity due to preferential phosphorylation by HSV-encoded thymidine kinase. These compounds are 10–100 times less toxic to uninfected cells than their deoxyuridine counterparts while maintaining antiviral potency . This contrasts with this compound, which achieves selectivity through its alkyl substituent rather than dependence on viral enzymes.

Alkyl-Substituted Derivatives: Substituent Length and Solubility

The biological activity of 5-alkyl-2'-deoxyuridines depends critically on substituent length and hydrophobicity. For example:

  • Short alkyl chains (e.g., methyl, propyl): this compound retains water solubility and antiviral activity . Similarly, 5-methyltriazolylmethyl-2'-deoxyuridine derivatives show antibacterial activity against Gram-positive bacteria .
  • Long alkyl chains (e.g., decyl, dodecyl): Derivatives like 5-decyltriazolylmethyl-2'-deoxyuridine lose solubility and antimicrobial activity, highlighting the trade-off between hydrophobicity and functionality .

Hydrophilic and Fluorinated Derivatives

Fluorinated analogues, such as 5-(2-aminohexafluoroprop-2-yl)-2'-deoxyuridine, exhibit unique antimetabolite properties due to fluorine’s electronegativity and metabolic stability . In contrast, hydrophilic derivatives like 5-hydroxymethyl-2'-deoxyuridine are potent mutagens, increasing mutation frequency in cellular DNA by 3.1-fold .

Q & A

Basic: What are the key considerations for synthesizing 5-Propyl-2'-deoxyuridine in a research setting?

Methodological Answer:
Synthesis of this compound requires precise control of nucleophilic substitution reactions at the 5-position of the uracil ring. A common approach involves coupling 2'-deoxyuridine with a propylating agent (e.g., propyl iodide) under anhydrous conditions, catalyzed by palladium or copper complexes . Key considerations include:

  • Reagent purity : Trace moisture or oxygen can inhibit reaction efficiency.
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products.
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is critical for isolating the product.
    Validate synthesis success via ¹H-NMR (e.g., propyl group protons at δ 0.8–1.2 ppm) and HPLC (≥95% purity threshold) .

Advanced: How should experimental designs account for potential confounding factors in DNA incorporation studies using this compound?

Methodological Answer:
When studying DNA incorporation (e.g., cell proliferation or repair):

  • Dose optimization : Conduct pilot studies to determine the minimum effective concentration (e.g., 10–200 μM) that avoids cytotoxicity, as seen in 5-bromo-2'-deoxyuridine (BrdU) protocols .
  • Control groups : Include untreated cells and cells exposed to alternative nucleosides (e.g., BrdU or 5-ethynyl-2'-deoxyuridine [EdU]) to distinguish baseline proliferation from compound-specific effects .
  • Quenching artifacts : Use enzymatic digestion (DNase I) or heat denaturation to ensure antibody specificity for this compound in immunohistochemistry .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:
Based on analogs like 5-ethynyl-2'-deoxyuridine:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators if aerosolization is possible .
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste disposal : Collect aqueous waste separately and neutralize with 10% sodium bicarbonate before disposal .
  • Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .

Advanced: How can researchers resolve contradictions in data regarding this compound’s role as a DNA damage marker versus a proliferation indicator?

Methodological Answer:
Conflicting interpretations (e.g., oxidative damage vs. proliferation) require:

  • Contextual validation : Correlate this compound levels with orthogonal markers like 8-oxo-dG (oxidative damage) or Ki-67 (proliferation) in the same sample .
  • Time-course experiments : Monitor incorporation kinetics; acute spikes may indicate damage, while sustained signals suggest proliferation .
  • Model specificity : Test in multiple systems (e.g., cancer vs. normal cells) to identify context-dependent roles .

Basic: What analytical techniques are recommended for characterizing this compound purity and stability?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 260 nm; compare retention times against certified standards .
  • Mass spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at ~285.3 Da) and rule out degradation products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; analogs like 5-formyl-2'-deoxyuridine show stability up to 160°C .

Advanced: How can researchers optimize this compound for in vivo pharmacokinetic studies?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C- or ³H-labeled derivatives for tracing biodistribution, as demonstrated with 123I-IUdR in murine models .
  • Dosing regimen : Use osmotic pumps for continuous delivery to maintain steady-state plasma concentrations .
  • Metabolite profiling : Employ LC-MS/MS to identify hepatic metabolites (e.g., glucuronidated or sulfated forms) and adjust clearance models .

Basic: What are the primary applications of this compound in cell biology research?

Methodological Answer:

  • Cell proliferation assays : Incorporate into DNA during S-phase, detectable via antibody-based methods (e.g., anti-BrdU antibodies with cross-reactivity) .
  • DNA repair studies : Quantify incorporation in repair-deficient vs. wild-type cells under genotoxic stress .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons; report p ≤ 0.05 as significant .
  • Software tools : Use Stata 17.0 or GraphPad Prism for reproducibility and visualization .

Basic: How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • OECD guideline compliance : Conduct acute oral toxicity (OECD 423) and AMES tests (OECD 471) to assess mutagenicity .
  • In vitro models : Use HepG2 cells for hepatotoxicity screening or zebrafish embryos for teratogenicity .

Advanced: What methodological pitfalls should be avoided when comparing this compound to other thymidine analogs (e.g., EdU, BrdU)?

Methodological Answer:

  • Cross-reactivity errors : Validate antibody specificity; BrdU antibodies may not detect 5-Propyl derivatives .
  • Quenching artifacts : Avoid Hoechst stain interference in flow cytometry by using click chemistry for EdU detection .
  • Kinetic differences : Account for variations in cellular uptake rates; e.g., lipophilic analogs may penetrate membranes faster .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.